SC-57461A

LTA4H Enzymatic Inhibition IC50

SC-57461A is a potent, selective, and orally active LTA4 hydrolase inhibitor (IC50=2.5 nM) with high purity (≥98%). It uniquely preserves anti-inflammatory lipoxin production while ablating LTB4, offering superior target specificity over 5-LO inhibitors like Zileuton. Ideal for high-throughput screening, LTB4 signaling studies, and chronic in vivo disease models. Standard global shipping applies for research use.

Molecular Formula C20H26ClNO3
Molecular Weight 363.9 g/mol
CAS No. 423169-68-0
Cat. No. B1680876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSC-57461A
CAS423169-68-0
Synonyms3-(methyl(3-(4-(phenylmethyl)phenoxy)propyl)amino)propanoic acid.
N-methyl-N-(3-(4-(phenylmethyl)phenoxy)propyl)-beta-alanine
SC 57461
SC-57461
SC-57461A
Molecular FormulaC20H26ClNO3
Molecular Weight363.9 g/mol
Structural Identifiers
SMILESCN(CCCOC1=CC=C(C=C1)CC2=CC=CC=C2)CCC(=O)O.Cl
InChIInChI=1S/C20H25NO3.ClH/c1-21(14-12-20(22)23)13-5-15-24-19-10-8-18(9-11-19)16-17-6-3-2-4-7-17;/h2-4,6-11H,5,12-16H2,1H3,(H,22,23);1H
InChIKeySBBJJLDNKNNWFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SC-57461A Hydrochloride (CAS 423169-68-0) LTA4 Hydrolase Inhibitor Overview


The compound 3-[3-(4-benzylphenoxy)propyl-methylamino]propanoic acid;hydrochloride (CAS 423169-68-0), synonymously referred to as SC-57461A, is a non-peptidic, β-alanine derivative characterized as a potent, selective, and competitive inhibitor of the bifunctional zinc metalloprotease leukotriene A4 hydrolase (LTA4H) [1]. It exhibits high purity (≥98% by HPLC) with a molecular weight of 363.88 g/mol and formula C20H26ClNO3 .

Why SC-57461A (423169-68-0) Cannot Be Substituted with General Aminopeptidase or Lipoxygenase Inhibitors


In-class substitution of SC-57461A with alternative anti-inflammatory or enzymatic inhibitors (e.g., 5-lipoxygenase inhibitors, broad-spectrum aminopeptidase inhibitors) fails due to distinct quantitative differences in target potency and enzymatic cascade selectivity. Unlike upstream 5-lipoxygenase (5-LO) inhibitors such as Zileuton, which non-selectively abolish the production of both pro-inflammatory leukotrienes (e.g., LTB4) and anti-inflammatory lipoxins, SC-57461A exhibits high selectivity for the LTA4 hydrolase enzyme, preserving the production of beneficial lipid mediators [1]. Furthermore, its inhibitory profile distinguishes it from other LTA4H chemotypes; for example, SC-57461A demonstrates a more than 10-fold higher in vitro potency against recombinant human LTA4H (IC50 = 2.5 nM) compared to early leads such as JNJ-26993135 (IC50 ≈ 10 nM), thereby preventing significant deviations in cellular and in vivo LTB4 reduction outcomes [2].

Quantitative Evidence Guide for SC-57461A Differentiation vs. LTA4H Inhibitor Comparators


Recombinant Human LTA4 Hydrolase Inhibitory Potency Comparison

SC-57461A is a competitive inhibitor of recombinant human LTA4 hydrolase (rhLTA4H) with an IC50 of 2.5 nM and Ki of 23 nM [1]. This represents a significantly higher enzymatic potency compared to the reference LTA4H inhibitor JNJ-26993135, which exhibits an IC50 of approximately 10 nM in comparable recombinant human assays [2]. SC-57461A also displays a 4-fold higher potency than its own peptide substrate activity (IC50 = 27 nM) [1].

LTA4H Enzymatic Inhibition IC50

Species-Specific LTA4 Hydrolase Inhibition Profile (Human, Mouse, Rat)

SC-57461A inhibits recombinant LTA4 hydrolase from multiple species with high potency: human IC50 = 2.5 nM, mouse IC50 = 3 nM, and rat IC50 = 23 nM [1]. In contrast, the peptidomimetic LTA4H inhibitor Bestatin requires substantially higher concentrations (IC50 ≈ 0.2-1.0 µM) and lacks the consistent nanomolar potency across species [2]. SC-57461A demonstrates a more than 8-fold difference in potency between human and rat isoforms, highlighting the need for species-specific validation.

LTA4H Cross-Species Pharmacology IC50

Arachidonic Acid Cascade Selectivity: LTA4H Inhibition Without COX/5-LO Interference

SC-57461A does not inhibit other key enzymes of the arachidonic acid cascade including COX-1, COX-2, LTC4 synthase, or 5-lipoxygenase [1]. This is in stark contrast to upstream 5-lipoxygenase (5-LO) inhibitors such as Zileuton, which inhibit the production of all leukotrienes and lipoxins [2]. SC-57461A specifically reduces LTB4 production while preserving LTC4 and 6-keto-PGF1α levels [1].

Selectivity Arachidonic Acid COX

Whole Blood LTB4 Production Inhibition and Cellular Penetration

In human whole blood, SC-57461A inhibits calcium ionophore-stimulated LTB4 production with an IC50 of 49 nM, indicating robust cell penetration [1]. This value is significantly lower than the reported IC50 values for early-generation LTA4 hydrolase inhibitors such as compound 26 (IC50 ≈ 1 µM) [2], demonstrating a greater than 20-fold improvement in cellular potency.

LTB4 Whole Blood Assay Cellular Penetration

In Vivo Oral Bioavailability and Pharmacodynamic Duration of Action

SC-57461A is orally active, inhibiting mouse ex vivo calcium ionophore-stimulated blood LTB4 production with ED50 values of 0.2 mg/kg (1.0 h) and 0.8 mg/kg (3.0 h) [1]. A single oral dose of 10 mg/kg blocked mouse ex vivo LTB4 production by 67% at 18 h and 44% at 24 h post-dose, demonstrating a long pharmacodynamic half-life [1]. This duration of action is significantly longer than the early LTA4H inhibitor RP64966, which shows no comparable sustained inhibition in published ex vivo models [2].

Oral Bioavailability In Vivo Pharmacology Pharmacodynamics

In Vivo Target Engagement: Dose-Dependent LTB4 Reduction in Rat Peritonitis Model

In a rat model of ionophore-induced peritoneal eicosanoid production, SC-57461A inhibited LTB4 production in a dose-dependent manner with an ED50 of 0.3–1 mg/kg [1]. Importantly, this inhibition occurred without affecting LTC4 or 6-keto-prostaglandin F1α production, confirming in vivo target selectivity [1]. In contrast, the 5-LO inhibitor Zileuton in comparable peritoneal inflammation models inhibits both LTB4 and cysteinyl leukotrienes, altering the broader inflammatory mediator profile [2].

In Vivo Efficacy LTB4 Inflammation

Optimal Research Applications for SC-57461A (CAS 423169-68-0) Based on Quantitative Evidence


In Vitro Enzymology: High-Throughput Screening and Biophysical Assay Development

Given its potent inhibition of recombinant human LTA4 hydrolase (IC50 = 2.5 nM), SC-57461A serves as an optimal positive control for high-throughput screening campaigns aimed at identifying novel LTA4H modulators. Its low Ki (23 nM) and well-defined competitive mechanism allow for precise determination of IC50 shifts in the presence of substrates, ensuring reliable assay quality control metrics [1].

Cellular Pharmacology: Selective Dissection of LTB4-Mediated Signaling

The compound's high whole blood potency (IC50 = 49 nM) and exquisite selectivity over COX-1, COX-2, and 5-LO makes it the reagent of choice for researchers isolating LTB4-specific signaling pathways. In isolated human polymorphonuclear leukocytes (PMNs), SC-57461A effectively ablates LTB4-driven responses without confounding inhibition of other lipid mediators, enabling clear genotype-phenotype correlation studies [1].

Preclinical In Vivo Pharmacology: Establishing LTB4-Dependent Disease Mechanisms

The oral bioavailability and sustained pharmacodynamic effect (67% inhibition of LTB4 at 18 h post-dose) position SC-57461A as a superior tool compound for chronic in vivo disease models. Its ability to reduce LTB4 levels in rat peritoneal inflammation models with an ED50 of 0.3–1 mg/kg without altering LTC4 levels allows researchers to specifically interrogate the role of LTB4 in murine models of colitis, arthritis, and psoriasis [2].

Neuroscience Research: Investigating LTB4 in Neuroinflammation and Brain Injury

The compound has been successfully applied via intracerebroventricular injection to inhibit LTB4 synthesis in rat models of subarachnoid hemorrhage. SC-57461A administration reduced neuronal injury and brain edema by specifically targeting the LTA4H-LTB4 axis, distinguishing it from non-specific anti-inflammatory agents that may confound the interpretation of neuroinflammatory outcomes [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for SC-57461A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.